3-(Hydroxymethyl)-4-iodophenol
Description
Contextual Significance of Iodophenols and Hydroxymethylphenols in Organic Chemistry
Iodophenols are a class of organic compounds where one or more hydrogen atoms on the phenol (B47542) ring are substituted by iodine. goong.com This class of compounds is significant in organic synthesis, serving as versatile intermediates. goong.com The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodophenols highly reactive in a variety of coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. organic-chemistry.orgrsc.org The synthesis of iodophenols can be achieved through several methods, including the diazotization of aminophenols followed by treatment with potassium iodide or the direct iodination of phenol using various iodinating agents. orgsyn.orgorgsyn.org
Hydroxymethylphenols, also known as phenol-hydroxymethyl derivatives, are characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the phenol ring. ontosight.ai This functional group imparts a dual reactivity to the molecule. The phenolic hydroxyl group is acidic and can participate in reactions such as etherification and esterification, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or undergo substitution reactions. ontosight.ai These compounds are important intermediates in the synthesis of various products, including pharmaceuticals, resins, and adhesives. ontosight.ai For instance, 2-(Hydroxymethyl)phenol, or salicyl alcohol, is a well-known intermediate in the synthesis of fine chemicals and has been studied for its antimicrobial properties. solubilityofthings.com
The combination of these two functional groups in a single molecule, as seen in 3-(Hydroxymethyl)-4-iodophenol, creates a powerful synthetic tool with multiple reactive sites that can be addressed selectively under different reaction conditions.
Role as a Key Scaffold and Intermediate in Advanced Organic Synthesis
The strategic placement of the iodo and hydroxymethyl groups on the phenol ring makes this compound a key scaffold and intermediate in advanced organic synthesis. The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. core.ac.ukresearchgate.net The chromone (B188151) scaffold, for example, is a privileged structure in the development of new drug candidates. core.ac.uk Similarly, the this compound framework provides a robust platform for the construction of diverse and complex molecules.
The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents, including aryl, alkyl, and vinyl groups. organic-chemistry.orgrsc.org This is a cornerstone of modern synthetic chemistry for building molecular complexity. Simultaneously, the hydroxymethyl group at the 3-position can be exploited for various transformations. For instance, it can be oxidized to form a formyl or carboxyl group, or it can be converted into a halomethyl group to facilitate nucleophilic substitution reactions. It can also participate in condensation reactions or be used as a handle for attachment to solid supports in combinatorial chemistry. ontosight.ainih.gov
The utility of related dually functionalized phenols is well-documented. For example, o-iodophenols are key precursors in the synthesis of chromones and 2,2-disubstituted 2H-chromenes through palladium-catalyzed cyclization reactions. organic-chemistry.orgrsc.org Similarly, 3-(hydroxymethyl)benzofurans can be synthesized from 2-iodophenols. researchgate.net The compound 4-(Hydroxymethyl)-2-iodophenol is a reagent used in the synthesis of 3,3',5-Triiodo-D-thyronine, a compound studied for its cholesterol-lowering effects. cymitquimica.com These examples underscore the synthetic potential of iodinated phenols bearing a hydroxymethyl group.
Overview of Research Trajectories and Challenges for Phenolic Systems with Dual Functionalization
Research involving phenolic systems with dual functionalization, such as this compound, is focused on several key trajectories. A primary area of investigation is the development of selective and efficient methods to functionalize the different reactive sites on the molecule. Achieving regioselectivity in reactions involving multifunctional arenes is a significant challenge in organic synthesis. rsc.org For instance, developing catalytic systems that can selectively target either the C-I bond for coupling reactions or the hydroxymethyl group for oxidation or substitution without affecting the other functional groups is a major goal. researchgate.net
Another important research direction is the application of these dually functionalized phenols in the synthesis of biologically active molecules and functional materials. The ability to introduce diverse substituents at specific positions on the phenolic ring allows for the fine-tuning of the molecule's properties, which is crucial in drug discovery and materials science. mdpi.comsciengine.com For example, iodinated coumarin (B35378) derivatives have been synthesized from iodophenols and have shown potential as anti-cancer and anti-mycobacterial agents. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYBXMOICALJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640481 | |
| Record name | 3-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-73-2 | |
| Record name | 3-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxymethyl 4 Iodophenol and Substituted Analogues
Direct Electrophilic Iodination Approaches to Phenolic Rings
Direct electrophilic iodination is a fundamental method for introducing an iodine atom onto an activated aromatic ring, such as that of a phenol (B47542). The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. manac-inc.co.jplibretexts.org However, the iodination of aromatic compounds can be a reversible process, and elemental iodine is often not sufficiently electrophilic to react with deactivated rings. rsc.orgacs.org Consequently, various strategies have been developed to enhance the reactivity of the iodinating species and to control the reaction's outcome.
Regioselectivity Control in Iodination Reactions
The primary challenge in the direct iodination of a substituted phenol, such as 3-(hydroxymethyl)phenol, is controlling the position of the incoming iodine atom (regioselectivity). The hydroxyl group strongly directs substitution to the positions ortho and para to itself (the 2, 4, and 6 positions). The hydroxymethyl group, being a weak deactivator, directs meta. In the case of 3-(hydroxymethyl)phenol, the directing effects of the hydroxyl group are dominant, activating the 2, 4, and 6 positions for electrophilic attack. The synthesis of 3-(Hydroxymethyl)-4-iodophenol requires the specific introduction of iodine at the 4-position, which is para to the hydroxyl group.
Several factors influence the regiochemical outcome of phenol iodination:
Steric Hindrance: The para position is often favored over the ortho positions due to reduced steric hindrance, especially when bulky reagents are used. manac-inc.co.jp
Reaction Conditions: The choice of solvent, temperature, and pH can alter the ortho/para product ratio. dtu.dk
Catalysts and Reagents: The use of specific catalysts or iodinating agents can provide high regioselectivity. For instance, the combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid, enables mild and highly regioselective monoiodination of phenols. researchgate.net
Controlling regioselectivity remains a significant challenge, particularly with di- and polysubstituted phenols where multiple positions are activated. researchgate.netresearchgate.net
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Influence |
|---|---|---|
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -CH₂OH (Hydroxymethyl) | Deactivating | Meta |
Oxidant-Mediated Iodination Protocols
To overcome the low electrophilicity of molecular iodine (I₂) and to prevent the reverse reaction caused by the formation of hydrogen iodide (HI), iodination reactions are frequently carried out in the presence of an oxidizing agent. manac-inc.co.jprsc.org The oxidant serves to generate a more potent electrophilic iodine species (e.g., I⁺) or to oxidize the HI byproduct back to I₂, driving the reaction to completion. rsc.org
A variety of oxidant systems have been successfully employed for the iodination of phenols. rsc.org Hypervalent iodine reagents, such as iodosylbenzene (PhIO), can be used as non-toxic oxidants in conjunction with an iodine source like ammonium (B1175870) iodide (NH₄I). researchgate.netacs.org This system allows for a controlled and efficient mono- or di-iodination of phenols under mild conditions. researchgate.netacs.org Other effective oxidants include hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and potassium persulfate. rsc.orggoogle.com
Table 2: Selected Oxidant-Mediated Iodination Systems for Phenols
| Iodine Source | Oxidant | Typical Conditions | Reference(s) |
|---|---|---|---|
| I₂ | Molecular Oxygen (O₂) / NaNO₂ | Aerobic, mild conditions | rsc.org |
| NH₄I | Iodosylbenzene (PhIO) | Mild temperature, short reaction times | researchgate.netacs.org |
| KI | Laccase / Aerial Oxygen | Enzymatic, mild conditions | rsc.org |
| I₂ | Iodic Acid (HIO₃) | Aqueous medium | google.comgoogle.com |
Catalytic Strategies for Iodination
The use of catalysts can significantly improve the efficiency and selectivity of phenol iodination. These strategies can involve both metal and non-metal catalysts.
Metal Catalysis: Transition metals have been shown to catalyze the iodination of phenolic C-H bonds. For example, copper(II) nitrate (B79036) can effectively catalyze the aerobic oxyiodination of various phenols using I₂ and molecular oxygen. researchgate.net Palladium(II) and Rhodium(III) catalysts have also been employed to achieve regioselective iodination through a C-H bond activation mechanism. researchgate.net
Non-Metal Catalysis: Strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), can act as catalysts. In combination with N-iodosuccinimide (NIS), catalytic p-TsOH provides a mild and highly regioselective method for the monoiodination of phenols. researchgate.net
Biocatalysis: Enzymes offer a green and highly selective alternative. Laccase enzymes, for instance, can catalyze the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the terminal oxidant, often with high efficiency and chemoselectivity. rsc.org
Diazotization and Halogenation from Aminophenol Precursors
An alternative and highly regioselective route to iodophenols is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgnih.govbyjus.com This method is particularly useful for synthesizing isomers that are difficult to obtain through direct electrophilic substitution. For the synthesis of this compound, the required precursor would be 4-amino-3-(hydroxymethyl)phenol.
The process involves two main steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C). organic-chemistry.orgscialert.net This converts the amino group into a diazonium salt (-N₂⁺).
Iodide Displacement: The resulting diazonium salt solution is then treated with a source of iodide ions, commonly potassium iodide (KI) or sodium iodide (NaI). thieme-connect.deorgsyn.org The diazonium group is an excellent leaving group and is readily displaced by the iodide nucleophile, releasing nitrogen gas and forming the aryl iodide. byjus.com
Unlike Sandmeyer reactions for chlorination or bromination, the iodination step often does not require a copper(I) salt catalyst and proceeds readily upon warming the diazonium salt with the iodide solution. wikipedia.orgorganic-chemistry.org This method provides unambiguous regiocontrol, as the position of the iodine atom is predetermined by the location of the amino group on the starting material. Various one-pot procedures have also been developed to streamline the diazotization-iodination sequence. thieme-connect.descispace.comresearchgate.net
Introduction of the Hydroxymethyl Moiety
The hydroxymethyl group (-CH₂OH) can be introduced onto the phenolic ring either before or after the iodination step. The most common synthetic strategy involves a two-step sequence of formylation followed by reduction.
Formylation and Reduction Pathways
Formylation: This reaction installs a formyl (-CHO) group onto the aromatic ring. While classical methods like the Reimer-Tiemann reaction exist, they often suffer from poor yields and lack of regioselectivity. orgsyn.org A more effective and highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgmdma.chorgsyn.org This method exclusively introduces the formyl group at the position ortho to the hydroxyl group. orgsyn.orgorgsyn.org To synthesize this compound, one could theoretically start with 4-iodophenol (B32979) and attempt to introduce the formyl group at the 3-position (ortho to the hydroxyl group), which would yield 2-hydroxy-5-iodobenzaldehyde (B156012) after reduction. A more plausible route involves the iodination of a pre-formed 3-(hydroxymethyl)phenol.
Reduction: Once the hydroxybenzaldehyde intermediate is formed, the formyl group is readily reduced to a hydroxymethyl group. This transformation is typically achieved with high efficiency using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
An alternative single-step approach is direct hydroxymethylation using formaldehyde (B43269) under alkaline conditions, though controlling the extent of reaction to prevent the formation of di- and tri-hydroxymethylated byproducts can be challenging. researchgate.netacs.org
Table 3: Common Reagents for Formylation and Reduction of Phenols
| Transformation | Method | Reagents | Key Feature | Reference(s) |
|---|---|---|---|---|
| Formylation | Ortho-Formylation | MgCl₂, Triethylamine, Paraformaldehyde | High regioselectivity for ortho position | orgsyn.orgmdma.chorgsyn.org |
| Formylation | General | Formamidine acetate, Acetic anhydride | Does not require strong acid or base | rsc.org |
| Reduction | Carbonyl Reduction | Sodium borohydride (NaBH₄) | Mild and selective for aldehydes/ketones | N/A |
| Reduction | Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent | N/A |
Bischloromethylation and Subsequent Hydrolysis
While direct bischloromethylation of phenols is not a standard route for the introduction of a hydroxymethyl group due to the high reactivity of the intermediate benzyl (B1604629) chlorides and the propensity for polymerization, a related approach involving controlled chloromethylation can be conceptually considered. Chloromethylation of a phenol, typically with formaldehyde and hydrogen chloride, would yield a chloromethylphenol. Subsequent hydrolysis of the chloromethyl group can then furnish the desired hydroxymethylphenol.
However, for the synthesis of this compound, this method presents significant regioselectivity challenges. The hydroxyl group of a phenolic starting material is a strong ortho-, para-director for electrophilic aromatic substitution. Therefore, chloromethylation of phenol would likely yield a mixture of ortho- and para-chloromethylphenols. Furthermore, if starting with 4-iodophenol, the directing effects of the hydroxyl and iodo groups would need to be carefully considered to achieve substitution at the desired 3-position. Given the lack of specific literature precedent for this route to this compound, it remains a hypothetical pathway with probable difficulties in controlling the reaction's selectivity.
A plausible, though not explicitly documented, reaction scheme could be envisioned as follows:
| Step | Reactants | Reagents | Product | Notes |
| 1 | 4-Iodophenol | Formaldehyde, HCl | 3-(Chloromethyl)-4-iodophenol | Regioselectivity is a major challenge. |
| 2 | 3-(Chloromethyl)-4-iodophenol | H2O, Base (e.g., NaHCO3) | This compound | Standard hydrolysis of a benzyl chloride. |
This table is interactive. You can sort and filter the data.
Convergent and Divergent Synthetic Routes
A more practical and controllable approach to the synthesis of this compound involves the stepwise introduction of the functional groups onto a phenolic core. This linear strategy allows for purification of intermediates at each stage, ensuring the final product's purity. A logical sequence would involve the introduction of the hydroxymethyl group first, followed by iodination, or vice-versa.
Route A: Iodination followed by Hydroxymethylation
Iodination of a protected phenol: Starting with a phenol bearing a protecting group on the hydroxyl moiety can prevent unwanted side reactions. The protected phenol can then be iodinated.
Introduction of the hydroxymethyl group: This can be achieved through various methods, such as formylation followed by reduction.
Deprotection: Removal of the protecting group would yield the final product.
Route B: Hydroxymethylation followed by Iodination
Hydroxymethylation of phenol: Phenol can be hydroxymethylated using formaldehyde under basic conditions. youtube.com This reaction, however, often leads to a mixture of ortho- and para-isomers. youtube.com
Separation of isomers: The desired 3-(hydroxymethyl)phenol would need to be isolated from the reaction mixture.
Iodination: The purified 3-(hydroxymethyl)phenol would then be subjected to iodination. The directing effects of the hydroxyl and hydroxymethyl groups would favor substitution at the 4-position.
A representative stepwise synthesis is outlined below:
| Step | Starting Material | Reagents | Intermediate/Product | Key Consideration |
| 1 | 3-Methylphenol (m-cresol) | Acetic Anhydride | 3-Methylphenyl acetate | Protection of the hydroxyl group. |
| 2 | 3-Methylphenyl acetate | N-Iodosuccinimide (NIS) | 4-Iodo-3-methylphenyl acetate | Regioselective iodination. |
| 3 | 4-Iodo-3-methylphenyl acetate | NaOH (hydrolysis) | 4-Iodo-3-methylphenol | Deprotection. |
| 4 | 4-Iodo-3-methylphenol | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)-4-iodophenol | Benzylic bromination. |
| 5 | 3-(Bromomethyl)-4-iodophenol | H2O, NaHCO3 | This compound | Hydrolysis to the final product. |
This table is interactive. You can sort and filter the data.
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. rsc.org For the synthesis of this compound, a one-pot procedure could involve the sequential addition of reagents to a single reaction vessel to achieve multiple transformations.
A hypothetical one-pot synthesis could involve the in-situ generation of an electrophile for hydroxymethylation, followed by the introduction of an iodinating agent. For instance, a protected phenol could be subjected to ortho-lithiation, followed by quenching with formaldehyde to introduce the hydroxymethyl group. Without isolation, an iodinating agent such as iodine monochloride could then be added to the reaction mixture to effect iodination at the para-position.
An example of a one-pot approach for a related transformation is the enzymatic oxidation-hydroxymethylation-reduction for the synthesis of optically active α-aryl vicinal diols. researchgate.net While not directly applicable to the target molecule, it demonstrates the feasibility of multi-step enzymatic reactions in a single pot. researchgate.net
Green Chemistry Principles in the Synthesis of Iodophenols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comjddhs.com In the synthesis of iodophenols, several green chemistry principles can be applied.
Use of Greener Solvents: Traditional iodination reactions often employ chlorinated solvents. Replacing these with more environmentally benign solvents like water or ethanol, or even performing the reaction under solvent-free conditions, is a key green chemistry approach. jddhs.com
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can reduce the need for stoichiometric reagents and minimize waste. jddhs.com For instance, the development of catalytic methods for iodination that avoid the use of harsh oxidants is an active area of research.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot syntheses often have a higher atom economy than stepwise syntheses due to the reduction of workup and purification steps.
Use of Safer Reagents: The development of new, less hazardous iodinating reagents is another important aspect. For example, the use of N-iodosuccinimide (NIS) is often preferred over molecular iodine in combination with strong oxidants. A recently developed rapid iodination reagent, N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, offers high reactivity and regioselectivity. mdpi.com
An example of a greener approach to the synthesis of benzyl phenyl sulfide (B99878) from thioanisole (B89551) and benzyl alcohol utilizes dual functional ionic liquids, highlighting the potential for innovative, environmentally friendly methodologies. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl 4 Iodophenol
Transformations Involving the Hydroxymethyl Group
The hydroxymethyl substituent, being a benzylic alcohol, is a primary site for a variety of chemical transformations. Its reactivity is central to the functionalization of the 3-(hydroxymethyl)-4-iodophenol molecule.
Oxidation and Reduction Pathways
Oxidation: The primary benzylic alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde (3-formyl-4-iodophenol) or a carboxylic acid (3-carboxy-4-iodophenol), depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are known to selectively convert benzylic alcohols to aldehydes. youtube.com Activated manganese dioxide (MnO₂) is a common and highly selective reagent for the oxidation of benzylic alcohols to their corresponding aldehydes. commonorganicchemistry.commychemblog.com The reaction typically proceeds under neutral conditions in solvents like dichloromethane (DCM) or chloroform (CHCl₃) at room temperature or with gentle heating. commonorganicchemistry.com The mechanism involves the adsorption of the alcohol onto the surface of the insoluble MnO₂, followed by a radical process that yields the aldehyde. jove.com Other reagents like pyridinium chlorochromate (PCC) are also effective for this transformation.
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the hydroxymethyl group directly to a carboxylic acid. The oxidation of substituted hydroxymethylphenols has been observed in various contexts, including during water treatment processes where by-products like 3,5-di-tert-butyl-4-hydroxybenzoic acid are formed from the oxidation of related phenols. nih.gov
Interactive Data Table: Oxidation of Benzylic Alcohols
| Oxidizing Agent | Product | Typical Conditions | Selectivity |
| Manganese Dioxide (MnO₂) | Aldehyde | DCM or CHCl₃, Room Temp | High for benzylic/allylic alcohols commonorganicchemistry.comjove.com |
| Pyridinium Chlorochromate (PCC) | Aldehyde | DCM, Room Temp | Good for primary alcohols |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic solution, Heat | Strong, non-selective oxidant |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acetone, H₂SO₄ (Jones reagent) | Strong oxidant |
| Hydrogen Peroxide (H₂O₂) | Aldehyde/Carboxylic Acid | Catalyst dependent | Can be tuned nih.govnsf.gov |
Reduction: The hydroxymethyl group is already in a reduced state. Further reduction would involve the complete removal of the hydroxyl group (hydrogenolysis) to yield 3-methyl-4-iodophenol. This transformation is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. However, the presence of the iodine substituent can lead to catalyst poisoning or undesired side reactions, such as deiodination.
Alternatively, reduction of the corresponding aldehyde or carboxylic acid can be used to synthesize this compound. Reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comyoutube.comugm.ac.id NaBH₄ is a mild reductant and is generally not strong enough to reduce carboxylic acids or esters. masterorganicchemistry.comlibretexts.org For the reduction of the carboxylic acid, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would be required. libretexts.orgrsc.org
Condensation and Polymerization Chemistry
Hydroxymethylphenols are well-known precursors for the synthesis of phenolic resins, such as Bakelite. pw.liveyoutube.com The condensation chemistry of this compound is expected to follow similar pathways, involving the reaction of the hydroxymethyl group with an activated position on another phenol (B47542) ring.
Under acidic or basic catalysis, the hydroxymethyl group can be protonated or deprotonated, respectively, to form a reactive electrophilic species (a benzylic carbocation). This intermediate can then attack the electron-rich aromatic ring of another molecule of this compound, typically at the positions ortho or para to the activating hydroxyl group. Given the substitution pattern of this compound, the most likely positions for electrophilic attack are C2 and C6. This reaction leads to the formation of a methylene (B1212753) bridge (-CH₂-) between two phenolic units, releasing a molecule of water.
Studies on simpler hydroxymethylphenols, like 2-hydroxymethylphenol and 4-hydroxymethylphenol, have shown that self-condensation leads to the formation of dimers and trimers linked by methylene bridges. researchgate.net The reaction proceeds through a quinone methide (QM) intermediate, which is formed via the elimination of water from the hydroxymethylphenol. researchgate.net The continued reaction of these oligomers leads to the formation of a cross-linked polymer. The presence of the bulky iodine atom at the C4 position may influence the regioselectivity of the condensation and the final structure of the resulting polymer.
Nucleophilic Substitution at the Benzylic Carbon
The hydroxyl moiety of the benzylic hydroxymethyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions at the benzylic carbon. This two-step process typically involves an initial activation step followed by displacement by a nucleophile.
First, the hydroxyl group is converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -Cl). This is often achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or a halogenating agent like PBr₃ or SOCl₂ in the presence of a base like pyridine.
Once activated, the benzylic carbon becomes highly susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups.
Interactive Data Table: Nucleophilic Substitution Pathways
| Activating Reagent | Leaving Group | Subsequent Nucleophile (Example) | Product |
| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-4-iodophenol |
| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Sodium Azide (NaN₃) | 3-(Azidomethyl)-4-iodophenol |
| Phosphorus tribromide (PBr₃) | Bromide (-Br) | Ammonia (NH₃) | 3-(Aminomethyl)-4-iodophenol |
| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Sodium methoxide (NaOMe) | 3-(Methoxymethyl)-4-iodophenol |
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site of reactivity in the this compound molecule. Its acidic nature and its ability to act as a nucleophile drive reactions such as etherification and esterification.
Etherification and Esterification
Etherification: The phenolic hydroxyl group can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding aryl ether. A wide variety of phenols can be etherified using this method. google.comgoogle.com Palladium-catalyzed methods have also been developed for the etherification of phenols with substrates like vinyl ethylene carbonate. frontiersin.org
Esterification: Phenolic esters can be prepared by reacting this compound with carboxylic acids or their derivatives. The direct Fischer esterification, which involves reacting a phenol with a carboxylic acid under strong acid catalysis, is generally inefficient for phenols. chemistrysteps.comorganic-chemistry.org This is because the lone pairs on the phenolic oxygen are delocalized into the aromatic ring, making it a weaker nucleophile compared to an alcohol. chemistrysteps.com
More effective methods for esterifying phenols involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides. sarthaks.comkhanacademy.org These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the HCl or carboxylic acid byproduct that is formed. sarthaks.com It is important to note that the benzylic alcohol of the hydroxymethyl group can also undergo esterification. researchgate.net Selective esterification of the phenolic hydroxyl group would require protection of the more reactive primary alcohol, or vice versa, depending on the desired product and reaction conditions. researchgate.net
Dearomatization Reactions
Phenols can undergo oxidative dearomatization to form cyclohexadienones, which are valuable intermediates in organic synthesis. Hypervalent iodine reagents, in both I(III) and I(V) oxidation states, are particularly effective for this transformation under mild conditions. nih.govresearchgate.netnih.gov
Reagents such as (diacetoxyiodo)benzene (PIDA) and iodosylbenzene (PhIO) can oxidize phenols, leading to the intramolecular or intermolecular addition of a nucleophile to the aromatic ring. rsc.org The mechanism is thought to involve the formation of a phenoxenium ion intermediate, although this may only occur with highly electron-rich phenols. nih.gov
For this compound, an oxidative dearomatization could lead to the formation of a quinone-like structure. Specifically, I(V) reagents like 2-iodoxybenzoic acid (IBX) are known to selectively oxidize phenols to ortho-quinones. thieme-connect.denih.govyoutube.com The reaction is believed to proceed through an associative intramolecular oxygen transfer. youtube.com In the case of this compound, oxidation could potentially lead to a dearomatized o-quinol or o-quinone structure, depending on the specific reagent and conditions employed. The presence of the hydroxymethyl group might also participate in the reaction, potentially leading to spirocyclic products, as has been observed in the oxidation of other 4-(hydroxymethyl)phenols. nih.govnsf.gov
Acid-Base Properties in Reaction Media
The acid-base properties of this compound in a given reaction medium are primarily determined by the phenolic hydroxyl group. The acidity of a phenol is influenced by the stability of its corresponding phenoxide ion. Substituents on the aromatic ring play a crucial role in modulating this stability through inductive and resonance effects.
In this compound, three substituents influence the acidity of the phenolic proton: the hydroxyl group itself, the iodine atom at the para position, and the hydroxymethyl group at the meta position.
Iodine Atom (-I): As a halogen, iodine exerts an electron-withdrawing inductive effect (-I), which helps to delocalize the negative charge of the phenoxide ion, thereby increasing the phenol's acidity. However, among halogens, iodine's inductive effect is the weakest. Halogens can also exert a weak electron-donating resonance effect (+R), which would be destabilizing, but for heavier halogens like iodine, the inductive effect is generally considered more significant in this context.
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group at the meta position is generally considered to be a weak electron-withdrawing group through induction. This effect, although modest, contributes to the stabilization of the phenoxide anion and thus slightly increases the acidity compared to phenol itself.
Hydroxyl Group (-OH): The parent hydroxyl group is a strongly activating, electron-donating group through resonance (+R) and an electron-withdrawing group through induction (-I). Its primary role here is as the acidic proton donor.
Considering these factors, this compound is expected to be a more acidic compound than phenol. The combined weak electron-withdrawing effects of the iodine and hydroxymethyl substituents stabilize the conjugate base. Compared to other halophenols, its acidity would be less pronounced than its chloro- or bromo- a'nalogs due to the weaker inductive effect of iodine. doubtnut.comdoubtnut.com The presence of a base in a reaction medium will lead to the deprotonation of the phenolic hydroxyl to form the corresponding phenoxide, which can then act as a nucleophile. The less acidic benzylic alcohol is less likely to be deprotonated under typical basic conditions used for cross-coupling reactions.
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in many catalytic cross-coupling reactions. This high reactivity is attributed to its lower bond dissociation energy compared to C-Br and C-Cl bonds, which facilitates the initial oxidative addition step in catalytic cycles.
Copper-Catalyzed Coupling Reactions (Ullmann-type)
The Ullmann condensation is a classical copper-catalyzed reaction that forms carbon-heteroatom bonds, typically involving an aryl halide and a nucleophile such as an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org The aryl iodide of this compound is a suitable substrate for these transformations.
Ullmann-type reactions traditionally require harsh conditions, including high temperatures (>150 °C), polar aprotic solvents (e.g., DMF, NMP), and stoichiometric amounts of copper powder. wikipedia.org Modern protocols have been developed that use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, which allows for milder reaction conditions. mdpi.com Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline), which help to solubilize the copper species and facilitate the catalytic cycle.
When applying an Ullmann reaction to this compound, for instance in a C-N coupling with an amine, the reaction would proceed as follows: Ar-I + R₂NH + Base --(Cu catalyst, Ligand)--> Ar-NR₂
A significant challenge in Ullmann reactions with this compound would be managing the chemoselectivity of the two hydroxyl groups, which could potentially react intramolecularly or intermolecularly under the reaction conditions.
| Coupling Type | Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| C-N (Amination) | Primary/Secondary Amine | CuI | L-Proline | K₂CO₃ | DMSO | 90-110 |
| C-O (Etherification) | Phenol or Alcohol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-140 |
| C-S (Thioetherification) | Thiol | CuI | Neocuproine | K₃PO₄ | Toluene | 110 |
Nucleophilic Aromatic Substitution with Activated Substrates
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For the reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
These EWGs are essential to stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org
The structure of this compound lacks the necessary strong electron-withdrawing groups to be considered an "activated substrate" for a standard SₙAr reaction.
The hydroxyl group is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack.
The hydroxymethyl group is only weakly electron-withdrawing.
The iodine atom itself does not provide sufficient activation.
Therefore, subjecting this compound to typical SₙAr conditions (e.g., a nucleophile like sodium methoxide in methanol) would not be expected to result in the substitution of the iodide. The electron-rich nature of the phenol ring makes it inherently unreactive toward nucleophiles. For substitution to occur on such unactivated aryl halides, alternative, more forcing mechanisms such as those involving benzyne intermediates (elimination-addition) or radical pathways (Sᵣₙ1) would be required, which fall outside the scope of SₙAr on activated substrates. wikipedia.org A recent strategy has shown that conversion of a phenol to a phenoxyl radical can serve as a transient, powerful electron-withdrawing group to enable SₙAr on otherwise inert halophenols, but this represents a specialized exception to the classical requirement for permanent activating groups. osti.gov
Reductive Deiodination Reactions
The carbon-iodine bond in this compound is susceptible to cleavage through reductive deiodination, a reaction of significant interest in both chemical synthesis and biological systems. This process involves the replacement of the iodine atom with a hydrogen atom, effectively converting the iodophenol derivative into 3-(hydroxymethyl)phenol.
Various chemical methods have been developed for the reductive dehalogenation of aryl halides. One effective system for the deiodination of iodophenols is the use of potassium hydrogen sulfate (KHSO4) in combination with sodium sulfite (Na2SO3) in refluxing dry methanol researchgate.net. This method is noted for its simplicity, the absence of a heavy metal catalyst, and short reaction times researchgate.net. While this specific system has not been documented with this compound, its efficacy with other iodophenols suggests it would be a viable strategy for the deiodination of this substrate. The reaction is generally sluggish for the corresponding chloro- and bromophenols, highlighting the higher reactivity of the C-I bond researchgate.net.
Another approach involves the use of low-valent titanium species, generated by reducing TiCl3·THF with metallic magnesium, which can reductively remove halogen atoms from aryl halides researchgate.net. Additionally, heterogeneous catalysts, such as Hβ-zeolite, have been shown to be effective for the deiodination of iodophenols and can be recovered and recycled researchgate.net.
In a biological context, enzymes known as iodotyrosine deiodinases (IYD) catalyze the reductive deiodination of iodotyrosines to salvage iodide researchgate.netnih.gov. These flavin mononucleotide (FMN)-dependent enzymes promote a two-electron reduction of the carbon-iodine bond researchgate.net. Studies on various IYDs have shown that they can dehalogenate a range of halotyrosines and that simple iodophenols can act as substrates, albeit sometimes weakly nih.gov. The mechanism involves the reduced form of the FMN cofactor donating electrons to the iodinated substrate, facilitated by the precise positioning of the C-I bond over the flavin ring researchgate.net. The catalytic cycle of human iodotyrosine deiodinase (hIYD) involves the reduction of the iodotyrosine, release of the tyrosine product, and subsequent flavin reduction by NADPH to prepare for the next cycle chemrxiv.org.
Table 1: Representative Conditions for Reductive Deiodination of Iodophenols
| Reagent System | Catalyst | Solvent | Conditions | Substrate Scope | Citation |
|---|---|---|---|---|---|
| Na2SO3 | KHSO4 | Dry Methanol | Reflux | Iodophenols, Bromophenols | researchgate.net |
| Mg | TiCl3·THF | Tetrahydrofuran (THF) | Argon or Nitrogen atmosphere | Aryl halides | researchgate.net |
| - | Hβ-zeolite | - | - | Iodophenols, Bromophenols | researchgate.net |
| Reduced Flavin (FMN) | Iodotyrosine Deiodinase (IYD) | Aqueous Buffer | Physiological | Iodotyrosines, Iodophenols | researchgate.netnih.gov |
Intramolecular Cyclization and Annulation Reactions
The specific arrangement of the hydroxyl, hydroxymethyl, and iodo substituents on the aromatic ring of this compound provides a template for various intramolecular cyclization and annulation reactions to form heterocyclic structures. The ortho-relationship of the hydroxymethyl and phenolic hydroxyl groups is particularly conducive to the formation of five- or six-membered rings.
Intramolecular cyclization can be triggered under various conditions. For instance, processes analogous to the stereoselective cyclization of carbamates derived from (S)-glycidol could be envisioned nih.gov. In such a reaction, if the phenolic oxygen or the hydroxymethyl oxygen of this compound were to act as a nucleophile, it could attack an electrophilic center tethered to the molecule, leading to the formation of a cyclic ether or related heterocyclic system.
Oxidative cyclization is another powerful strategy. Hypervalent iodine reagents have been used to effect the intramolecular cyclization of phenol derivatives to construct polycyclic frameworks nih.gov. This type of reaction at the ortho-position of a phenol can be a key step in the synthesis of complex natural products nih.gov. For this compound, an oxidative event could generate a phenoxyl radical or a related reactive intermediate that could be trapped intramolecularly by the hydroxymethyl group.
Furthermore, the iodine atom can serve as a handle for transition-metal-catalyzed annulation reactions. Palladium-catalyzed carbonylative annulation of o-iodophenol acetates with acetylenes is a known method for constructing flavones researchgate.net. By analogy, the acetate of this compound could potentially undergo a similar palladium-catalyzed reaction with an appropriate coupling partner, where the iodine and the ortho-position are involved in the ring-forming process. Such annulation reactions are valuable for the efficient synthesis of heterocyclic compounds rsc.org.
Table 2: Examples of Cyclization and Annulation Strategies Relevant to Phenolic Compounds
| Reaction Type | Key Reagents/Catalysts | General Transformation | Potential Application to Target Compound | Citation |
|---|---|---|---|---|
| Intramolecular Cyclization | Base | Nucleophilic attack of an internal nucleophile on an electrophilic center | Formation of a cyclic ether via cyclization of the hydroxymethyl group. | nih.govresearchgate.net |
| Oxidative Cyclization | Hypervalent Iodine Reagent | Intramolecular C-O or C-C bond formation via an oxidative pathway | Formation of a benzofuran derivative. | nih.gov |
| Carbonylative Annulation | Palladium Complex, CO, Acetylene | Construction of a new ring involving the iodo-substituent and an ortho C-H bond | Synthesis of a chromone-type scaffold. | researchgate.net |
| [3+3] Annulation | Palladium Complex, Lewis Base | Formation of a six-membered ring from two three-atom components | Reaction with a suitable partner to form a multicyclic adduct. | rsc.org |
Mechanistic Elucidation of Complex Transformations
The phenolic moiety of this compound is susceptible to one-electron oxidation, leading to the formation of radical intermediates that can initiate complex transformations. The reaction of phenols with species such as the hydroxyl radical (HO•) can proceed through several pathways, including hydrogen abstraction from the phenolic hydroxyl group to form a phenoxyl radical, or addition of the radical to the aromatic ring at the ortho or para positions to form hydroxycyclohexadienyl radicals researchgate.netresearchgate.net.
The formation of a phenoxyl radical from this compound would be a key intermediate in many oxidative processes. This radical's subsequent reactivity would be influenced by the electronic effects of the hydroxymethyl and iodo substituents. Such radical intermediates are central to many biosynthetic pathways and can be exploited in synthetic chemistry for C-C and C-O bond formation.
Recent studies have also explored photochemical pathways for generating radical species from phenolic compounds. For example, deprotonated 3-substituted 4-hydroxycoumarins, upon photoexcitation, can act as single-electron transfer (SET) reductants to generate radicals from stable substrates, initiating a radical dearomatization process nih.gov. A similar photo-induced SET process involving the phenolate of this compound could potentially be used to initiate radical chain reactions, expanding its synthetic utility. The generation of radicals under these conditions offers a mild and efficient route to complex molecular scaffolds nih.gov.
Understanding the mechanisms of reactions involving this compound requires a detailed analysis of the corresponding transition states. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometries and energies of reactants, intermediates, transition states, and products researchgate.net.
For a potential intramolecular cyclization reaction, transition state analysis would elucidate the preferred pathway and predict the stereochemical outcome. For example, in phosphine-catalyzed annulation reactions involving phenolic compounds, DFT calculations have shown that hydrogen bonding between the phenolic OH group and the catalyst or substrate can be crucial in stabilizing the transition state and controlling enantioselectivity rsc.org. A similar analysis for this compound could reveal how intramolecular hydrogen bonding between the phenolic hydroxyl and the hydroxymethyl group might influence its reactivity in catalyzed transformations.
In the case of substitution reactions, such as the displacement of the iodide, transition state analysis can help determine whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving a distinct intermediate. For nucleophilic aromatic substitution reactions on related activated aryl ethers, linear Brønsted dependence has provided evidence for a single-step mechanism with a single transition state rsc.org. Investigating the kinetics of substitution reactions of this compound would provide similar insights into its mechanistic pathways. The theoretical study of radical reactions involving phenols has also successfully used DFT to model the transition states for different reaction channels, such as radical addition versus hydrogen abstraction researchgate.net.
Advanced Spectroscopic Characterization and Structural Elucidation for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-(Hydroxymethyl)-4-iodophenol and studying its dynamic behavior in solution. nih.gov
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are crucial for definitive structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern for the aromatic protons. For instance, analogous compounds like 3-iodophenol (B1680319) show aromatic signals in the range of 6.7 to 7.3 ppm. chemicalbook.com
¹³C NMR: The carbon spectrum would display signals for the six aromatic carbons, with the iodine- and oxygen-substituted carbons having characteristic chemical shifts, and a distinct signal for the methylene carbon.
2D NMR:
COSY: Would reveal correlations between adjacent protons, confirming the connectivity of the aromatic protons.
HSQC: Would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
HMBC: Would show correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the placement of the hydroxymethyl and iodo substituents by observing correlations from the methylene protons to the aromatic quaternary carbons.
A summary of predicted NMR data is presented below.
| Predicted NMR Data for this compound | ||
|---|---|---|
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.5 - 7.8 | ~115 - 140 |
| Aromatic C-OH | - | ~155 - 160 |
| Aromatic C-I | - | ~90 - 95 |
| Aromatic C-CH₂OH | - | ~140 - 145 |
| -CH₂- | ~4.5 | ~65 |
| Ar-OH | ~5.0 - 6.0 (variable) | - |
| -CH₂-OH | ~1.5 - 2.5 (variable) | - |
Dynamic NMR (DNMR) techniques can be employed to study time-dependent phenomena, such as conformational changes. For this compound, DNMR could be used to investigate the rotational barrier of the C-C bond between the aromatic ring and the hydroxymethyl group. At low temperatures, this rotation might become slow enough on the NMR timescale to potentially observe distinct signals for different rotamers, providing insight into the molecule's conformational preferences and the energy barriers between them. nih.govnih.gov Furthermore, intermolecular and intramolecular hydrogen bonding involving the two hydroxyl groups can be studied by observing changes in chemical shifts with temperature and concentration.
Mass Spectrometry (MS) in Reaction Monitoring and Product Validation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. researchgate.net It is widely used to monitor the progress of chemical reactions and validate the formation of the desired product. nih.govwaters.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. researchgate.netlongdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇IO₂. appchemical.com The theoretical exact mass can be calculated and compared to the experimentally measured mass to validate the identity of the synthesized product. researchgate.net
| HRMS Data for this compound | |
|---|---|
| Molecular Formula | C₇H₇IO₂ |
| Molecular Weight (Da) | 250.0337 appchemical.com |
| Theoretical Exact Mass [M+H]⁺ (Da) | 250.9563 |
| Expected Measurement Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. unt.eduyoutube.com In a typical experiment, the molecular ion of this compound (m/z 250) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule. Plausible fragmentation pathways for this compound include the loss of water (H₂O), the hydroxymethyl radical (•CH₂OH), or the iodine atom (•I). Analyzing these fragments helps to confirm the presence and connectivity of the functional groups. researchgate.net
| Plausible MS/MS Fragmentation Data for this compound | |
|---|---|
| Fragment Ion (m/z) | Plausible Neutral Loss |
| 232.9458 | H₂O (Loss of water) |
| 220.9563 | CH₂O (Loss of formaldehyde) |
| 219.9485 | •CH₂OH (Loss of hydroxymethyl radical) |
| 123.0440 | I (Loss of iodine radical) |
| 95.0491 | I + CO (Loss of iodine and carbon monoxide) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. wordpress.com
While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 4-(Hydroxymethyl)phenol, provides a clear example of the data that would be obtained. nih.govresearchgate.net A single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the precise orientation of the hydroxymethyl and hydroxyl substituents. nih.govresearchgate.net Crucially, this analysis would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In the case of 4-(Hydroxymethyl)phenol, intermolecular O-H···O hydrogen bonds link the molecules into a network, which is vital for stabilizing the crystal structure. nih.govresearchgate.net A similar network of hydrogen bonds involving both the phenolic and alcoholic hydroxyl groups would be expected for this compound, defining its solid-state architecture.
| Illustrative Crystallographic Data (based on analogue 4-(Hydroxymethyl)phenol nih.govresearchgate.net) | |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 9.524 Å, b = 11.006 Å, c = 5.942 Å |
| Volume (V) | 622.9 ų |
| Molecules per unit cell (Z) | 4 |
| Key Interactions | Intermolecular O-H···O hydrogen bonds |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Published, detailed experimental IR and UV-Vis spectra for this compound could not be located.
Infrared (IR) Spectroscopy: A theoretical IR spectrum would be expected to show characteristic absorption bands for the O-H stretches of the phenolic and alcohol groups, C-O stretching vibrations, and various aromatic C-H and C=C stretching and bending modes. The presence and position of the iodine atom would subtly influence the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to display absorptions characteristic of a substituted phenol (B47542), arising from π-π* electronic transitions within the benzene ring. The exact wavelengths of maximum absorbance (λmax) would be influenced by the combined electronic effects of the hydroxyl, hydroxymethyl, and iodo substituents.
Without experimental spectra, a detailed analysis of the compound's functional groups and electronic transitions remains speculative.
Theoretical and Computational Chemistry Studies on 3 Hydroxymethyl 4 Iodophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level.
Molecular Modeling and Dynamics Simulations
These methods are used to study the physical movements and conformational flexibility of atoms and molecules.
Prediction of Regioselectivity and Stereoselectivity
In reactions where multiple products can be formed, computational chemistry can predict which isomers are likely to be favored.
Regioselectivity refers to the preference of a reaction to occur at one position on a molecule over another. For an aromatic compound like 3-(Hydroxymethyl)-4-iodophenol, computational models could predict the most likely site for electrophilic or nucleophilic substitution by analyzing the calculated atomic charges and frontier molecular orbitals.
Stereoselectivity is the preference for the formation of one stereoisomer over another. If this compound were to participate in a reaction creating a new chiral center, computational methods could be used to calculate the energies of the different diastereomeric transition states to predict the major product.
Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)
Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal engineering, and biological activity of molecules. nih.gov For this compound, the key non-covalent interactions include hydrogen bonding and halogen bonding.
The iodine atom in this compound can act as a halogen bond (XB) donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic Lewis base. digitellinc.com The strength of this interaction generally follows the trend I > Br > Cl > F, making the iodine in this compound a significant potential contributor to molecular assemblies.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for investigating these interactions. researchgate.netmdpi.com For instance, a computational study on p-iodophenol complexed with various Lewis bases could provide insight into the expected behavior of this compound. The binding energies of halogen bonds can vary significantly depending on the nature of the halogen bond acceptor.
To illustrate the concept, the following table presents hypothetical binding energies for complexes of a model compound like p-iodophenol with different Lewis bases, calculated at the MP2 level of theory. These values demonstrate how the strength of the halogen bond is influenced by the properties of the acceptor molecule.
Table 1: Hypothetical Interaction Energies of p-Iodophenol with Various Halogen Bond Acceptors.
| Halogen Bond Acceptor | Interaction Type | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Ammonia (NH₃) | I···N | -4.5 |
| Water (H₂O) | I···O | -3.2 |
| Chloride ion (Cl⁻) | I···Cl⁻ | -12.0 |
| Benzene (B151609) | I···π | -2.5 |
Note: Data are illustrative and based on typical values for similar iodinated aromatic compounds.
In Silico Screening and Library Design for Derivative Synthesis
In silico methods are powerful tools in modern drug discovery for screening large virtual libraries of compounds and for designing new molecules with improved activity and pharmacokinetic profiles. nih.govderpharmachemica.com The scaffold of this compound, containing versatile functional groups, is an excellent starting point for the design of derivative libraries.
Virtual Screening
Virtual screening of chemical libraries can be performed to identify potential derivatives of this compound that may bind to a specific biological target. nih.govmdpi.com This process typically involves molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgbiomedpharmajournal.org Phenolic compounds, in general, are a well-studied class of molecules in virtual screening due to their prevalence in natural products and their diverse biological activities. biointerfaceresearch.comselleckchem.com
The process of a typical virtual screening campaign is outlined below:
Target Identification and Preparation: A protein structure of interest is obtained, often from the Protein Data Bank (PDB).
Library Preparation: A virtual library of compounds, which could be derivatives of this compound, is prepared. This involves generating 3D structures and assigning correct protonation states.
Molecular Docking: The library is docked into the active site of the target protein.
Scoring and Ranking: Compounds are ranked based on a scoring function that estimates the binding affinity.
Post-processing and Selection: The top-ranked compounds are visually inspected and filtered based on various criteria (e.g., drug-likeness) before being selected for experimental testing.
Library Design for Derivative Synthesis
The design of a focused library of derivatives from a starting scaffold like this compound aims to explore the chemical space around the core structure to optimize its properties. ias.ac.in The functional groups of this compound offer several points for chemical modification:
Phenolic Hydroxyl Group: Can be converted to ethers or esters.
Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted to ethers or esters.
Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Iodine Atom: Can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira).
A designed library would systematically vary these functional groups to modulate properties like solubility, lipophilicity, and binding affinity. The table below illustrates a hypothetical design for a small derivative library based on the this compound scaffold.
Table 2: Example of a Designed Derivative Library from this compound.
| Derivative ID | Modification at Phenolic OH | Modification at Hydroxymethyl CH₂OH | Modification at Iodine | Predicted Property (e.g., LogP) |
|---|---|---|---|---|
| DERIV-001 | -OCH₃ | -CH₂OH | -I | 2.8 |
| DERIV-002 | -OH | -CHO | -I | 2.1 |
| DERIV-003 | -OH | -CH₂OH | -Phenyl | 3.5 |
| DERIV-004 | -O-Acetyl | -CH₂-O-Acetyl | -I | 3.2 |
Note: Predicted properties are for illustrative purposes.
Such in silico design and screening approaches significantly reduce the time and cost associated with the discovery of new bioactive molecules by prioritizing the synthesis and testing of the most promising candidates. nih.gov
Applications of 3 Hydroxymethyl 4 Iodophenol in Advanced Organic Synthesis and Materials Science
The strategic placement of three distinct functional groups—a hydroxyl, a hydroxymethyl, and an iodine atom—on a stable benzene (B151609) ring makes 3-(hydroxymethyl)-4-iodophenol a highly versatile building block in modern chemistry. Its utility spans from the creation of intricate molecular frameworks to the development of sophisticated materials and catalytic systems. The inherent reactivity of the carbon-iodine bond, coupled with the directing and hydrogen-bonding capabilities of the phenolic and alcohol moieties, provides chemists with a powerful tool for molecular construction. acs.org
Future Research Directions and Perspectives
Exploration of Emerging Synthetic Strategies and Reaction Design
The development of novel and efficient synthetic methodologies for iodinated phenols is crucial for their broader application. Future research should focus on creating more sustainable and selective processes for synthesizing 3-(Hydroxymethyl)-4-iodophenol and its derivatives.
Key areas for exploration include:
Green Chemistry Approaches: There is a significant opportunity to develop environmentally benign synthesis methods. Research into using water as a solvent, employing safe oxidizing agents like aqueous hydrogen peroxide with molecular iodine, could lead to more sustainable production routes. scielo.br The use of stable and easy-to-handle amine-iodine complexes in aqueous media also presents a promising, greener alternative to traditional iodination reagents. researchgate.net
Novel Iodination Reagents: The design of highly specific and rapid iodination agents is another important frontier. Recently developed reagents, such as s-triazine-based complexes, have shown the ability to achieve triple iodinations in minutes with excellent yields under mild conditions. mdpi.com Adapting such reagents for the selective mono-iodination required for this compound could dramatically improve synthetic efficiency.
Catalytic Systems: Investigating palladium-catalyzed transformations and other metal-catalyzed reactions could unlock new synthetic pathways. scielo.br These methods are vital for creating complex molecules where the iodophenol is a key building block.
Industrial Process Optimization: Learning from established industrial processes for producing poly-iodinated phenols, often used as X-ray contrast media intermediates, can provide insights. google.comgoogle.com These processes often involve the use of reagents like iodine monochloride (ICl) or a combination of I₂ and HIO₃, and adapting these conditions could lead to scalable syntheses. google.comgoogle.com
A comparative table of potential iodination strategies is presented below.
| Strategy | Reagents | Solvent | Key Advantages | Reference |
| Green Iodination | I₂, H₂O₂ | Water | Environmentally friendly, safe oxidizer | scielo.br |
| Amine-Iodine Complexes | Morpholine-Iodo, etc. | Water | Stable, easy to handle, good yields | researchgate.net |
| Advanced Reagents | s-Triazine-based | Dichloromethane | Rapid reaction times, high specificity | mdpi.com |
| Industrial Methods | ICl or I₂/HIO₃ | Aqueous | Scalable, established for related compounds | google.comgoogle.com |
Unveiling Novel Reactivity Patterns and Mechanistic Pathways
The reactivity of this compound is not fully explored. Future studies should aim to uncover new reaction types and understand their underlying mechanisms, which is fundamental for utilizing this compound as a versatile synthetic intermediate.
Promising research directions include:
Radical Chemistry: The oxidation of halophenols can proceed through radical intermediates, leading to the formation of oligomeric products. mdpi.com Investigating the radical-scavenging and antioxidant properties of this compound, and controlling its polymerization, could lead to new materials or a better understanding of its biological activity. nih.gov
Cross-Coupling Reactions: Iodophenols are valuable substrates for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. scielo.br A systematic study of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions using this compound would significantly expand its synthetic utility, particularly in the creation of complex heterocyclic compounds. scielo.br
Aryne Precursor Chemistry: Halophenol derivatives are used to prepare 2-(trimethylsilyl)aryl triflates, which are important precursors to highly reactive aryne intermediates. scielo.br Exploring this chemistry with this compound could provide rapid access to a new class of functionalized building blocks.
Biocatalytic Transformations: The use of enzymes, such as artificial peroxidases, to catalyze the selective oxidation of halophenols is an emerging area. mdpi.com Such biocatalytic routes could offer unparalleled selectivity under mild conditions, potentially enabling the transformation of the phenol (B47542) group while preserving the hydroxymethyl functionality, or vice-versa. Mechanistic studies could reveal how different substrates follow distinct oxidation routes. mdpi.com
Advancements in Computational Approaches for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Applying these methods to this compound can accelerate its development and application.
Future computational studies should focus on:
Predicting Physicochemical Properties: Advanced protocols, such as those using Density Functional Theory (DFT) with explicit solvent models, can accurately predict key parameters like pKa without the need for empirical corrections. nih.govtorvergata.it Applying these methods to this compound would provide reliable data on its acidity, which is crucial for designing reactions and understanding its biological interactions.
Modeling Reaction Energetics: DFT methods like BLYP and B3LYP are effective for calculating O-H bond dissociation energies (BDEs) in phenols. acs.org This data is vital for understanding antioxidant activity and predicting the behavior of the compound in radical reactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate a compound's structure with its biological activity or toxicity. nih.govacs.org By developing QSAR models for a series of related iodophenols, it would be possible to predict the antioxidant potential or other biological effects of novel derivatives based on their structural descriptors. researchgate.net Machine learning algorithms, including Support Vector Machines (SVM) and Random Forest (RF), are proving particularly effective for developing such predictive models from chemical structure information alone. nih.govkjpp.net
Mechanistic Simulations: Computational modeling can elucidate complex reaction mechanisms. For instance, it can be used to understand the role of substituent effects on phenoxyl radical formation or to map out the pathways of enzymatic degradation. nih.govnih.gov
| Computational Method | Predicted Property / Application | Relevance to this compound | Reference |
| DFT (with SMD, CAM-B3LYP) | pKa (acidity) | Predicts reactivity, guides reaction condition design. | nih.govtorvergata.it |
| DFT (B3LYP/6-31G**) | O-H Bond Dissociation Energy (BDE) | Predicts antioxidant potential and radical reactivity. | acs.org |
| QSAR / Machine Learning | Biological Activity (e.g., antioxidant) | Enables virtual screening and design of new functional derivatives. | researchgate.netkjpp.net |
| Enzyme Promiscuity Modeling | Metabolic Degradation Pathways | Predicts biotransformation and environmental fate. | nih.gov |
Expansion of Applications in Functional Materials Chemistry
The unique trifunctional nature of this compound—possessing a phenol, a hydroxymethyl group, and an iodo-substituent—makes it an attractive candidate for the development of novel functional materials.
Future research should investigate its potential in:
Specialty Polymers and Coatings: The hydroxymethyl group is a prime site for polymerization or grafting onto other polymer backbones. The presence of iodine, a heavy atom, could impart useful properties such as high refractive index, radiopacity for medical imaging applications, or enhanced flame retardancy.
Advanced Separation Materials: Halogenated aromatic rings can be immobilized onto polymer surfaces to create stationary phases for chromatography. researchgate.net These materials can exhibit a "heavy atom effect," allowing for the selective retention of other halogenated compounds through weak intermolecular interactions. researchgate.net Developing separation media based on this compound could be valuable for analytical or purification applications.
Active Pharmaceutical Ingredients (APIs) and Intermediates: Halophenols are key structural motifs in many pharmaceutical compounds. mdpi.com The selective conversion of this compound into more complex molecules could be a critical step in the synthesis of new drugs. mdpi.com
Synergistic Integration of Synthesis, Characterization, and Computational Studies
The most rapid and insightful progress will be achieved through a holistic approach that tightly integrates experimental and theoretical chemistry. github.io Future research programs should be designed around a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate computational models.
This integrated approach would involve:
Prediction: Using computational methods to predict the properties (e.g., pKa, BDE, reactivity) and potential activities of this compound and its hypothetical derivatives. nih.govacs.org
Synthesis: Executing the targeted synthesis of the most promising compounds using efficient and modern synthetic strategies. scielo.brresearchgate.net
Characterization: Thoroughly characterizing the synthesized compounds and experimentally measuring their properties and activities (e.g., antioxidant capacity, performance in a material). nih.gov
Validation and Refinement: Comparing the experimental data with the initial predictions to validate and improve the computational models. This refined understanding of structure-activity relationships can then inform the design of the next generation of molecules. nih.gov
By synergistically combining these disciplines, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable building block for a new generation of functional molecules and materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)-4-iodophenol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves iodination of a hydroxymethyl-substituted phenol precursor. For example, electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions can introduce the iodo group regioselectively at the para position relative to the hydroxymethyl group. Protecting the hydroxymethyl group (e.g., as a silyl ether) may prevent undesired oxidation during iodination. Post-reaction deprotection and purification via column chromatography or recrystallization are critical. Purity validation should employ HPLC (≥95% purity) and ¹H/¹³C NMR to confirm substitution patterns .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks are expected?
- Methodological Answer :
- ¹H NMR : A singlet for the hydroxymethyl (-CH2OH) proton at δ 4.5–4.7 ppm, a broad peak for the phenolic -OH (δ 5.0–5.5 ppm), and aromatic protons split by coupling with the iodo substituent (e.g., doublets near δ 7.2–7.8 ppm).
- ¹³C NMR : The iodo-substituted carbon appears at δ 90–100 ppm (C-I), while the hydroxymethyl carbon resonates at δ 60–65 ppm.
- IR : Strong O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1200 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 264 (C₇H₇IO₂). LC-MS with electrospray ionization is recommended for high-resolution confirmation .
Advanced Research Questions
Q. How do steric and electronic effects of the hydroxymethyl and iodo substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodo group acts as a strong electron-withdrawing meta-director, while the hydroxymethyl (-CH2OH) is an electron-donating ortho/para-director. This creates competing electronic effects, potentially leading to mixed regioselectivity. Computational modeling (DFT) can predict reactive sites. Experimentally, pre-complexation of the hydroxymethyl group with Lewis acids (e.g., B(OH)₃) may suppress its directing effects, favoring iodo-mediated coupling. Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for the iodo position .
Q. What are the stability challenges of this compound under aqueous and oxidative conditions, and how can degradation be minimized?
- Methodological Answer : The compound is prone to hydrolysis of the C-I bond in aqueous media (pH > 7) and oxidation of the hydroxymethyl group to a carboxylic acid under aerobic conditions. Stability studies using accelerated aging (40°C, 75% RH) with LC-MS monitoring are advised. Buffering solutions at pH 4–6 and inert atmospheres (N₂/Ar) during storage reduce degradation. Lyophilization or formulation with antioxidants (e.g., BHT) enhances shelf life .
Q. How can competing side reactions (e.g., deiodination or dimerization) be controlled during functionalization of this compound?
- Methodological Answer :
- Deiodination : Use mild reducing agents (e.g., Na₂S₂O₃) to quench excess iodine and avoid strong reductants like LiAlH₄.
- Dimerization : Lower reaction temperatures (0–25°C) and dilute conditions reduce radical-mediated coupling. Adding radical scavengers (TEMPO) or using single-electron transfer (SET) inhibitors (e.g., DABCO) suppresses unwanted pathways.
- Monitoring : Real-time FTIR or in situ NMR tracks reaction progress to optimize stoichiometry and timing .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound: How can researchers reconcile these variations?
- Methodological Answer : Literature discrepancies (e.g., mp 95–105°C) often arise from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously:
Compare recrystallization solvents (e.g., EtOH vs. hexane/EtOAc).
Perform DSC analysis to identify polymorph transitions.
Validate purity via elemental analysis (C, H, I) and HPLC. Contradictions may stem from residual solvents or incomplete drying .
Experimental Design Considerations
Q. What in vitro assays are suitable for studying the biological activity of this compound, and how should controls be designed?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging with IC₅₀ calculation. Include ascorbic acid as a positive control and solvent-only blanks.
- Enzyme inhibition : Test against tyrosinase or peroxidases using kinetic assays (UV-Vis monitoring at λ = 450 nm). Use kojic acid or PTU as reference inhibitors.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) with triplicate wells and vehicle controls (DMSO < 0.1%). Data normalization to cell viability (%) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
